molecular formula C25H23FN4O4S B2894475 N-benzyl-4-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)butanamide CAS No. 899936-95-9

N-benzyl-4-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)butanamide

Cat. No.: B2894475
CAS No.: 899936-95-9
M. Wt: 494.54
InChI Key: ILKJGBLXSMMANE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)butanamide is a useful research compound. Its molecular formula is C25H23FN4O4S and its molecular weight is 494.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-benzyl-4-(1-{[(4-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H25FN4O5C_{24}H_{25}FN_{4}O_{5}, with a molecular weight of approximately 468.478 g/mol. The structure features a thieno[3,2-d]pyrimidine core substituted with a fluorophenyl group and a butanamide chain. Its physical properties include:

PropertyValue
Density1.3 ± 0.1 g/cm³
Melting Point167-170 °C
Boiling PointNot Available

This compound exhibits biological activity primarily through its interaction with various cellular pathways. It has been shown to inhibit key signaling pathways involved in tumor proliferation and survival. For instance:

  • Inhibition of EGFR : The compound may inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell division and survival in cancer cells.
  • Impact on PI3K/Akt Pathway : Similar to other heterocyclic compounds used in cancer therapies, it potentially affects the PI3K/Akt signaling pathway that is crucial for cancer cell growth and metabolism.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds containing thieno[3,2-d]pyrimidine moieties. These compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have been evaluated for antimicrobial activity. Research indicates moderate effectiveness against both bacterial and fungal strains. For example:

  • Antifungal Activity : Compounds with similar structures showed significant activity against Candida albicans, with minimal inhibitory concentrations (MICs) reported around 62.5 µg/mL.

Case Studies

A study focusing on the synthesis and biological evaluation of related compounds found that modifications in the molecular structure could enhance biological activity. For instance:

  • Study Findings : A derivative with a methoxyphenyl moiety exhibited improved antifungal activity compared to its parent compound.

Properties

IUPAC Name

N-benzyl-4-[1-[2-(4-fluoroanilino)-2-oxoethyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23FN4O4S/c26-18-8-10-19(11-9-18)28-22(32)16-30-20-12-14-35-23(20)24(33)29(25(30)34)13-4-7-21(31)27-15-17-5-2-1-3-6-17/h1-3,5-6,8-12,14,23H,4,7,13,15-16H2,(H-,27,28,31,32)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCBRLKNFIRVQZ-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3C(=[N+](C2=O)CC(=O)NC4=CC=C(C=C4)F)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN4O4S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.